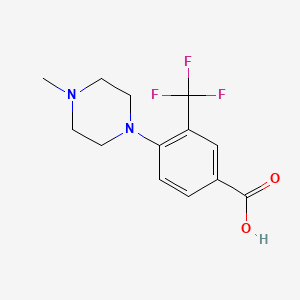

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(12(19)20)8-10(11)13(14,15)16/h2-3,8H,4-7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXLQXGDOXPKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method can be performed under various conditions, including transition metal catalysis, metal-free oxidation, and photocatalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can contribute to its overall biological activity. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 369.0 ± 42.0 °C

- Applications : A critical intermediate in kinase inhibitor synthesis (e.g., ponatinib metabolites) .

Comparison with Structural Analogs

Piperazine-Modified Benzoic Acid Derivatives

The compound’s piperazine-methyl and trifluoromethyl groups are pivotal for its bioactivity. Below is a comparison with analogs differing in substituents or ring systems:

Key Observations :

Functionalized Benzamide Derivatives

Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide):

Sulfonyl and Halogen-Substituted Analogs

Celecoxib-Related Derivatives

4-[2-(4-Sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid :

- Structural Divergence : Pyrazole ring replaces piperazine.

- Activity : Targets cyclooxygenase-2 (COX-2) instead of kinases; highlights role of trifluoromethyl in diverse therapeutic contexts .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. First, introduce the trifluoromethyl group via electrophilic aromatic substitution (e.g., using CF₃I/Cu-mediated conditions) or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents). The piperazine moiety is then introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and optimized temperatures (80–100°C). Post-synthetic purification involves recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction progress should be monitored via TLC or HPLC .

Q. How can the compound’s purity and structural integrity be validated?

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR (400 MHz, methanol-d₄) to confirm substituent positions (e.g., δ 8.16 ppm for aromatic protons, 172.56 ppm for the carboxylic acid carbon) .

- HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95%).

- Elemental analysis (C, H, N) to verify stoichiometry.

- Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .

Q. What role does the trifluoromethyl group play in the compound’s electronic properties?

The -CF₃ group is a strong electron-withdrawing substituent, inducing meta/para-directing effects in electrophilic reactions. It enhances metabolic stability by reducing oxidative degradation and improves binding affinity to hydrophobic pockets in target proteins. Comparative studies with -CH₃ or -Cl analogs (via Hammett σ constants) and spectroscopic shifts (e.g., downfield ¹³C NMR signals for the CF₃-bearing aromatic carbon) validate its electronic impact .

Advanced Research Questions

Q. How can low aqueous solubility be addressed for in vitro bioassays?

Strategies include:

- Salt formation (e.g., sodium or hydrochloride salts) to improve polarity.

- Co-solvent systems (DMSO:PBS mixtures ≤1% v/v).

- Prodrug derivatization (e.g., methyl ester hydrolysis in physiological conditions).

- Micellar encapsulation (using Pluronic F-68 or cyclodextrins). Solubility is quantified via the shake-flask method (UV-Vis spectroscopy at λmax) .

Q. How to resolve contradictory bioactivity data across studies?

Key factors to investigate:

- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.

- Purity discrepancies : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., dealkylated byproducts).

- Stereochemical considerations : If applicable, use chiral HPLC to confirm enantiopurity.

- Binding validation : Confirm target engagement via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What is the structure-activity relationship (SAR) of piperazine substitutions?

Systematic SAR studies involve synthesizing analogs with varied piperazine substituents (e.g., 4-methyl, 4-acetyl, or 4-phenyl groups). Biological testing (e.g., kinase inhibition assays) reveals that:

Q. How stable is the compound under physiological pH and temperature?

Conduct forced degradation studies:

- Acidic/basic hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.

- Thermal stress : 40–80°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated or piperazine-cleaved derivatives) using LC-MS. Stability is pH-dependent, with optimal storage in neutral buffers at –20°C .

Q. Which catalysts are most effective for introducing the piperazine moiety?

Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with bidentate ligands (Xantphos, BINAP) enable efficient C-N coupling. Microwave-assisted synthesis (100–120°C, 30 minutes) reduces reaction times. Catalyst loading (1–5 mol%) and base selection (Cs₂CO₃ vs. K₃PO₄) critically impact yields .

Q. What is the compound’s mechanism in kinase inhibition (e.g., B-RAFV600E)?

The benzoic acid scaffold and piperazine group mimic ATP-binding motifs. Competitive inhibition is confirmed via IC₅₀ assays (e.g., 0.5–2 µM against B-RAFV600E). Compare with reference inhibitors (e.g., vemurafenib) and use phospho-ERK Western blotting to validate pathway suppression .

Q. How to differentiate the compound from structurally similar impurities?

Advanced analytical techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.